

# Application Notes: The Critical Role of Ferricyanide in Sharpless Asymmetric Dihydroxylation

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## Compound of Interest

Compound Name: *Ferric cyanide*

Cat. No.: *B1208117*

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## Introduction

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized method for the enantioselective synthesis of vicinal diols from prochiral olefins. This Nobel Prize-winning reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a cinchona alkaloid derivative. The commercially available "AD-mix" formulations (AD-mix- $\alpha$  and AD-mix- $\beta$ ) have greatly simplified the execution of this reaction, enhancing its reproducibility and accessibility to the broader scientific community. A key component of the AD-mix is potassium ferricyanide ( $K_3Fe(CN)_6$ ), which plays an indispensable role in the catalytic cycle.<sup>[1][2]</sup>

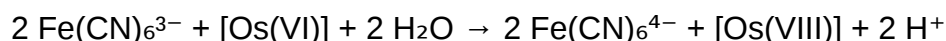
## The Function of Ferricyanide as a Co-oxidant

The catalytic cycle of the Sharpless asymmetric dihydroxylation involves the oxidation of an alkene by osmium(VIII) tetroxide to form an osmate(VI) ester intermediate. Hydrolysis of this intermediate yields the desired diol and a reduced osmium(VI) species. For the reaction to be catalytic with respect to the expensive and toxic osmium, the osmium(VI) must be reoxidized to the active osmium(VIII) state. This is the critical role of potassium ferricyanide.<sup>[3]</sup>

Potassium ferricyanide acts as a stoichiometric terminal oxidant, accepting electrons from the osmium(VI) species and thereby regenerating the osmium(VIII) tetroxide necessary to continue the catalytic cycle.<sup>[3][4]</sup> The use of ferricyanide as a co-oxidant allows for the use of only a

small, catalytic amount of osmium tetroxide, which is a significant advantage in terms of cost and safety.[3]

The overall stoichiometry of the re-oxidation step is as follows:



The use of potassium ferricyanide in an aqueous system has been shown to be particularly effective in achieving high enantioselectivity.[5] This is attributed to the suppression of a potential secondary catalytic cycle that can lead to a decrease in the enantiomeric excess of the product.[3][5] This secondary pathway can occur if the osmate(VI) ester intermediate is oxidized before it dissociates, leading to a less selective dihydroxylation of another alkene molecule.[3] The aqueous conditions favored by the use of ferricyanide promote the hydrolysis of the osmate ester, thus favoring the primary, more enantioselective pathway.[5]

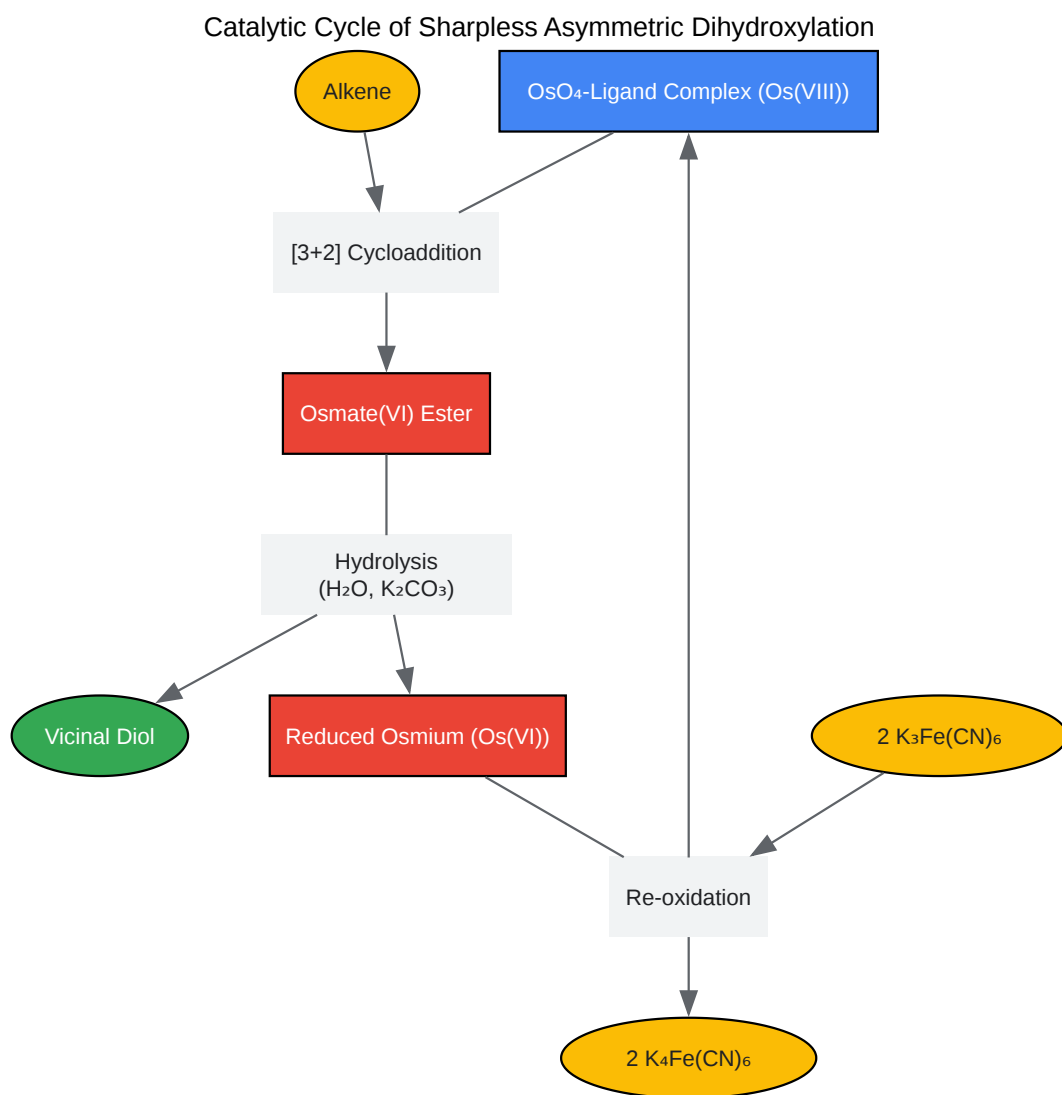
#### Components of AD-mix

The AD-mix formulations are pre-packaged mixtures that contain all the necessary reagents for the asymmetric dihydroxylation reaction in optimized ratios. The typical composition of AD-mix is:

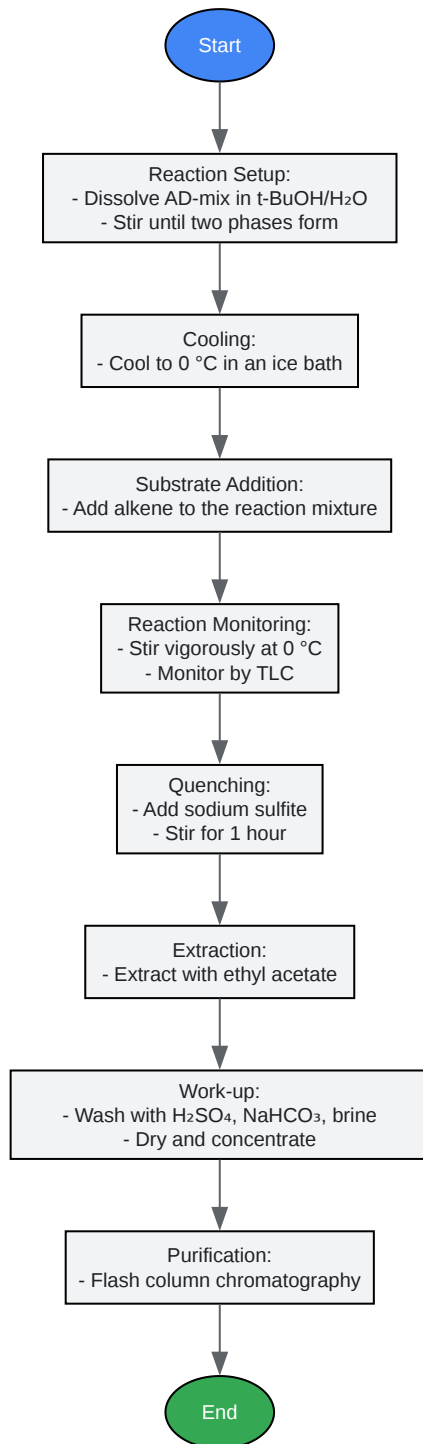
- Potassium osmate ( $\text{K}_2\text{OsO}_2(\text{OH})_4$ ): The source of the osmium tetroxide catalyst.
- Potassium ferricyanide ( $\text{K}_3\text{Fe}(\text{CN})_6$ ): The stoichiometric co-oxidant.
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ): A base that maintains the optimal pH for the reaction and accelerates the hydrolysis of the osmate ester.
- Chiral Ligand:
  - AD-mix- $\alpha$  contains (DHQ)<sub>2</sub>PHAL (hydroquinine 1,4-phthalazinediyl diether).
  - AD-mix- $\beta$  contains (DHQD)<sub>2</sub>PHAL (hydroquinidine 1,4-phthalazinediyl diether).

The choice between AD-mix- $\alpha$  and AD-mix- $\beta$  determines the facial selectivity of the dihydroxylation and therefore the enantiomer of the diol produced.

## Catalytic Cycle of Asymmetric Dihydroxylation



## Experimental Workflow for Asymmetric Dihydroxylation

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## References

- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
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